molecular formula C9H16N2S B2472849 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol CAS No. 852217-79-9

4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol

Cat. No.: B2472849
CAS No.: 852217-79-9
M. Wt: 184.3
InChI Key: SKEGRXRYZCXTSK-UHFFFAOYSA-N
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Description

4,5-Dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring. This particular compound is characterized by the presence of two methyl groups at positions 4 and 5, an isobutyl group at position 1, and a thiol group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpropylamine with 4,5-dimethylimidazole-2-thione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding imidazole derivative without the thiol group.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Imidazole derivatives.

    Substitution: Thioethers or other substituted imidazoles.

Scientific Research Applications

4,5-Dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4,5-Dimethylimidazole: Lacks the thiol group, making it less reactive in certain chemical reactions.

    1-(2-Methylpropyl)-1H-imidazole-2-thiol: Lacks the methyl groups at positions 4 and 5, affecting its steric properties and reactivity.

Uniqueness

4,5-Dimethyl-1-(2-methylpropyl)-1H-imidazole-2-thiol is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

IUPAC Name

4,5-dimethyl-3-(2-methylpropyl)-1H-imidazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2S/c1-6(2)5-11-8(4)7(3)10-9(11)12/h6H,5H2,1-4H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEGRXRYZCXTSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=S)N1)CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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